4-(Benzyloxy)-3-bromoquinolin-2-ol
Overview
Description
4-(Benzyloxy)-3-bromoquinolin-2-ol is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzyloxy group at the 4-position, a bromine atom at the 3-position, and a hydroxyl group at the 2-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-aminomethyl-7-benzyloxy-2h-chromen-2-ones, have been found to inhibit cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b) . These enzymes play crucial roles in neurotransmission, with cholinesterases involved in the breakdown of acetylcholine, a key neurotransmitter, and MAO B involved in the degradation of dopamine, another important neurotransmitter .
Mode of Action
Based on the similar structure to monobenzone, it may exert its effects by increasing the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
It’s plausible that it may influence the pathways related to melanin production and degradation, given its potential depigmenting effect
Pharmacokinetics
The terminal half-life of the unchanged drug in plasma was relatively similar in all species (0.6-1.7 h) .
Result of Action
Based on the similar structure to monobenzone, it may cause depigmentation by increasing the excretion of melanin from melanocytes .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of a compound. Factors such as light, temperature, pH, and the presence of other chemicals can influence the stability and activity of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-bromoquinolin-2-ol typically involves multi-step reactions. One common method includes the bromination of 4-(Benzyloxy)quinolin-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-bromoquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Zinc, tin, and dilute mineral acids.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 4-(Benzyloxy)-3-quinolinone.
Reduction: Formation of 4-(Benzyloxy)quinolin-2-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-bromoquinolin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)quinolin-2-ol: Lacks the bromine atom at the 3-position.
3-Bromoquinolin-2-ol: Lacks the benzyloxy group at the 4-position.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzaldehyde group instead of the quinoline ring.
Uniqueness
4-(Benzyloxy)-3-bromoquinolin-2-ol is unique due to the presence of both the benzyloxy group and the bromine atom on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-4-phenylmethoxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-14-15(20-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-16(14)19/h1-9H,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPFJAKJQPFGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=O)NC3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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